Compound Description: Preladenant is a potent and selective adenosine A2A receptor antagonist. It is currently in phase III clinical trials for the treatment of Parkinson's disease. A metabolite of Preladenant, designated M9, also exhibits adenosine A2A receptor antagonist activity.
Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with the target compound, 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds also possess a 2-furyl substituent at the 2-position of the pyrazolo-triazolo-pyrimidine core. The key difference lies in the substituent at the 7-position, with Preladenant featuring a 2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl group and the target compound a methyl group. [, ]
Compound Description: [18F]MNI-444 is a positron emission tomography (PET) radiopharmaceutical developed for mapping adenosine A2A receptors in the brain. It exhibits high affinity for adenosine A2A receptors and favorable brain kinetics.
Relevance: [18F]MNI-444 is another example of a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative with a 2-furyl substituent at the 2-position, closely related to 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The primary differences lie in the 7-position substituent, where [18F]MNI-444 has a 2-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethyl group, and the presence of a 5-amino group in [18F]MNI-444, which is absent in the target compound.
Compound Description: SCH 58261 is a potent and selective adenosine A2A receptor antagonist. [, , , , ] It has been extensively studied in various in vitro and in vivo models, demonstrating neuroprotective effects and the ability to modulate adenosine signaling pathways. [, , , , ]
Relevance: Similar to the target compound, SCH 58261 possesses the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure and a 2-furyl substituent at the 2-position. The key difference is the presence of a 2-phenylethyl group at the 7-position in SCH 58261 compared to a methyl group in the target compound, 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. [, , , , ]
Compound Description: Compound 41 is a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative investigated for its adenosine receptor antagonist activity. It possesses a 2-furyl substituent at the 2-position, a methyl group at the 8-position, and a methylsulfanyl group at the 9-position.
Relevance: Compound 41 shares the core tricyclic structure and the 2-furyl substituent with 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, differing in the substituents at the 7-, 8-, and 9- positions. This compound demonstrates the structural diversity within the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine class and highlights the impact of substituents on adenosine receptor activity.
Compound Description: This compound was identified through virtual screening as a potential neuroprotective agent against the effects of the non-β-amyloid component (NAC) of Alzheimer's disease. It exhibited neuroprotective activity in a human neuroblastoma SH-SY5Y cellular model, attributed to its functional inhibition of p53 target gene transcription.
Relevance: 2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is closely related to the target compound, 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both share the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure and a methyl group at the 7-position. The primary difference is the substitution at the 2-position, with a 4-methoxyphenyl group in this compound and a 2-furyl group in the target compound. This highlights the potential for modifications at the 2-position of the pyrazolo-triazolo-pyrimidine core to modulate biological activity.
Compound Description: 8FB-PTP is an adenosine A2A receptor antagonist with high potency and selectivity. [, ] It exhibits competitive antagonism of A2 adenosine receptor-mediated responses, such as vasorelaxation and inhibition of platelet aggregation.
Relevance: 8FB-PTP shares a similar structure with the target compound, 2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds possess the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine nucleus and a 2-furyl substituent at the 2-position. The key difference is the presence of a 4-fluorobenzyl group at the 8-position in 8FB-PTP compared to a methyl group at the 7-position in the target compound. This highlights the potential impact of substituents at different positions on the pyrazolo-triazolo-pyrimidine core for influencing adenosine receptor activity. [, ]
Compound Description: CGS 15943 is an adenosine A2A receptor antagonist with lower potency and selectivity compared to 8FB-PTP. [, , ] It exhibits weak activity in antagonizing adenosine-mediated responses.
Compound Description: Compound 4 is a highly potent, selective, and water-soluble human A3 adenosine receptor antagonist. It displays high affinity for the hA3 receptor (Ki = 0.01 nM) and over 10,000-fold selectivity against other adenosine receptor subtypes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.